5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6-9(12-10(11)16-6)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQJNHUDJFAASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2-position and 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation,
Biological Activity
5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 235.26 g/mol. The presence of the nitrophenyl group and the thiazole ring contributes to its biological activity.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have shown that derivatives containing the thiazole moiety can effectively inhibit various strains of bacteria and fungi. For instance, compounds with a similar structure have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32.6 μg/mL |
| E. coli | 47.5 μg/mL | |
| Aspergillus fumigatus | 25 μg/mL |
This table illustrates the effectiveness of thiazole derivatives in inhibiting microbial growth, highlighting the potential for developing new antimicrobial agents.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A series of thiazole derivatives were evaluated for their antiproliferative effects on human cancer cell lines. Notably, compounds structurally related to this compound demonstrated moderate to potent antiproliferative activity.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | 0.36 - 0.86 | SGC-7901 |
| This compound | TBD | Various |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, showcasing the potential of these compounds in cancer therapy.
The mechanism by which this compound exerts its biological effects is believed to involve modulation of tubulin dynamics. Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells.
Case Studies and Research Findings
A comprehensive study evaluated various thiazole derivatives for their biological activities. The findings revealed that the incorporation of nitro groups significantly enhanced the antimicrobial and anticancer activities of these compounds. The study emphasized that structural modifications could lead to improved pharmacological profiles.
Example Case Study:
In a recent study published in MDPI, researchers synthesized a series of nitro-substituted thiazole derivatives and assessed their biological activities. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited superior antimicrobial and anticancer properties compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural formula (C₁₀H₉N₃O₂S).
Key Findings and Implications
Substituent Position : The meta-nitro group in the target compound may offer steric advantages over para-nitro analogs in binding to biological targets .
Synthetic Flexibility : Functionalization of the thiazole amine (e.g., sulfonylation in ) allows for diversification into drug-like molecules .
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Solvent | Ethanol | DMF |
| Yield | 45–55% | 70–75% |
| Purity (HPLC) | 90–92% | 95–98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
